![molecular formula C5H10OS B6273104 [(2R)-oxolan-2-yl]methanethiol CAS No. 2271711-02-3](/img/no-structure.png)

[(2R)-oxolan-2-yl]methanethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

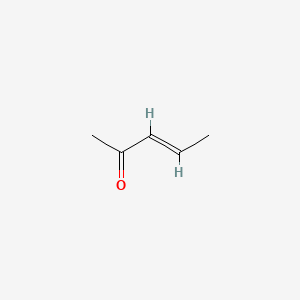

“[(2R)-oxolan-2-yl]methanethiol” is a chemical compound with the CAS Number: 5069-94-3 . Its IUPAC name is tetrahydro-2-furanylmethyl hydrosulfide . The molecular weight of this compound is 118.2 .

Synthesis Analysis

Sulfur-resistant Mo-based catalysts have been identified as promising for the one-step synthesis of methanethiol (CH3SH) from CO/H2/H2S . The K-MoS2/Al2O3 and K-Mo2C/Al2O3 catalysts were synthesized via the sulfurization and carbonization of K-Mo-based catalysts in the oxidized state .Molecular Structure Analysis

The B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .Chemical Reactions Analysis

The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations, and the same is seen for trimer also . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .作用機序

Methanethiol is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Gut bacteria are the major exogenous source of exposure to this foul-smelling toxic gas, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .

Safety and Hazards

将来の方向性

Methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis . This suggests that methanethiol could be a potential biomarker for non-invasive early cancer detection .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-oxolan-2-yl]methanethiol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "sodium hydride", "tetrahydrofuran", "methanethiol", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2-bromoethanol with sodium hydride in tetrahydrofuran to form 2-hydroxyethylsodium (NaOCH2CH2OH).", "Step 2: Add methanethiol to the reaction mixture and stir for several hours to form [(2R)-oxolan-2-yl]methanethiol.", "Step 3: Quench the reaction with acetic acid and add sodium bicarbonate to neutralize the mixture.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product as a colorless liquid." ] } | |

CAS番号 |

2271711-02-3 |

製品名 |

[(2R)-oxolan-2-yl]methanethiol |

分子式 |

C5H10OS |

分子量 |

118.2 |

純度 |

93 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。